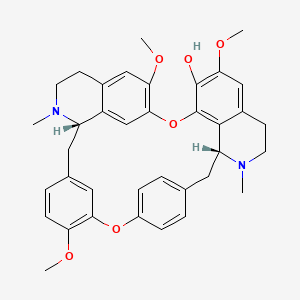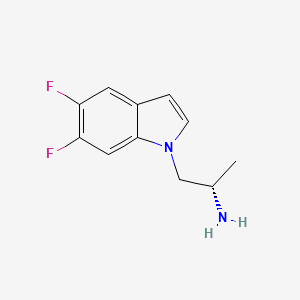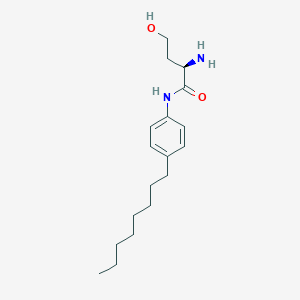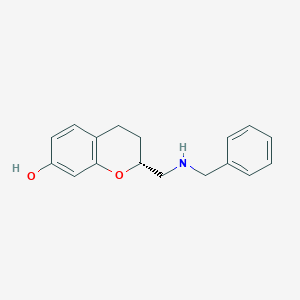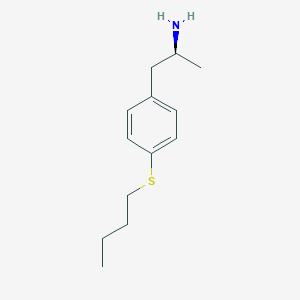
(S)-2-amino-1-(4-butylthiophenyl)-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-1-(4-butylthiophenyl)-propane is a chiral compound belonging to the class of substituted amphetamines It is characterized by the presence of an amino group attached to a propane chain, which is further connected to a thiophenyl ring substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(4-butylthiophenyl)-propane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-butylthiophenyl ketone.
Reductive Amination: The ketone is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, followed by enantiomeric separation using advanced chromatographic methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-1-(4-butylthiophenyl)-propane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The thiophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like iron(III) chloride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups on the thiophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-amino-1-(4-butylthiophenyl)-propane involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. The compound acts as an inhibitor, preventing the breakdown of monoamine neurotransmitters, thereby increasing their levels in the brain. This action is mediated through the binding of the compound to the active site of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
(S)-4-methylthioamphetamine: Similar structure with a methylthio group instead of a butylthio group.
(S)-4-ethylthioamphetamine: Contains an ethylthio group in place of the butylthio group.
Uniqueness
(S)-2-amino-1-(4-butylthiophenyl)-propane is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. The butylthio group enhances its lipophilicity and may influence its interaction with biological targets differently than shorter alkylthio groups.
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
(2S)-1-(4-butylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NS/c1-3-4-9-15-13-7-5-12(6-8-13)10-11(2)14/h5-8,11H,3-4,9-10,14H2,1-2H3/t11-/m0/s1 |
InChI Key |
RRHFSAVFMIWFCE-NSHDSACASA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C[C@H](C)N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}alaninamide](/img/structure/B10838612.png)
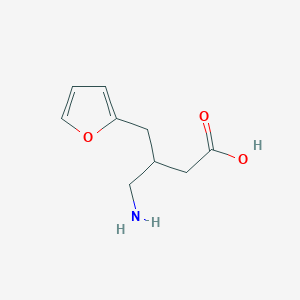
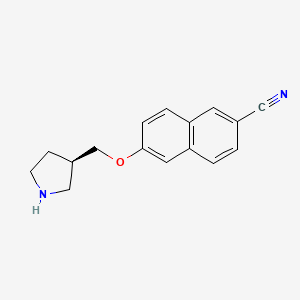
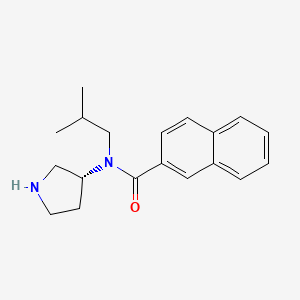

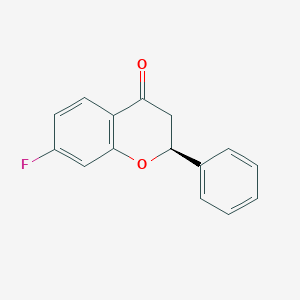
![(2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid](/img/structure/B10838648.png)
